

Application of N-(Tos-PEG4)-N-bis(PEG4-Boc) in Targeted Drug Delivery

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Compound of Interest

Compound Name: N-(Tos-PEG4)-N-bis(PEG4-Boc)

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Application Notes

The heterobifunctional, branched linker, **N-(Tos-PEG4)-N-bis(PEG4-Boc)**, represents a sophisticated molecular tool for the development of advanced targeted drug delivery systems. Its unique architecture, featuring a single tosylated polyethylene glycol (PEG) arm and two Boc-protected amine-terminated PEG arms, allows for a sequential and orthogonal conjugation strategy. This enables the precise assembly of complex therapeutic constructs, such as targeted small molecule-drug conjugates or the functionalization of nanoparticle surfaces.

The tosyl group on one PEG4 arm serves as an excellent leaving group for nucleophilic substitution reactions, making it ideal for the initial conjugation to a targeting ligand, such as a small molecule, peptide, or antibody, that possesses a free amine or thiol group.^[1] This reaction proceeds efficiently under mild conditions, preserving the integrity of the targeting moiety.

The two additional PEG4 arms are terminally protected with tert-butyloxycarbonyl (Boc) groups. The Boc group is a widely used, acid-labile protecting group for amines.^[2] It is stable under the conditions required for the tosyl displacement, ensuring orthogonal reactivity. Following the attachment of the targeting ligand, the Boc groups can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose two primary amine functionalities.

^[3]

These newly deprotected amines can then be conjugated to therapeutic payloads. The presence of two amine groups allows for the attachment of two drug molecules, potentially increasing the drug-to-carrier ratio and enhancing therapeutic potency. This dual-drug loading capacity is a key advantage of the branched structure. The PEG4 spacers in each arm impart hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life in vivo.[4]

A primary application of this linker is in the creation of targeted drug conjugates for cancer therapy. By attaching a tumor-targeting ligand (e.g., folic acid, which targets the folate receptor overexpressed on many cancer cells) to the tosylated arm, and an anticancer drug to the deprotected amine arms, a therapeutic can be selectively delivered to malignant cells, thereby increasing efficacy and reducing off-target toxicity.

Physicochemical Properties

Property	Value
Chemical Formula	C43H77N3O18S
Molecular Weight	968.15 g/mol
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in DMF, DMSO, DCM
Storage Conditions	-20°C, desiccated
Purity	≥95%
Reactive Groups	1x Tosyl (for nucleophilic substitution), 2x Boc-protected Amine (revealed after deprotection)

Quantitative Data from Representative Studies

The following tables summarize typical quantitative data for drug delivery systems utilizing branched PEG linkers. These values are illustrative and will vary depending on the specific targeting ligand, drug, and formulation.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Nanoparticles

Formulation	Half-life ($t_{1/2}$) in vivo (hours)	Area Under the Curve (AUC) ($\mu\text{g}\cdot\text{h/mL}$)	Fold Increase in Half-life
Non-PEGylated Nanoparticles	~1.5	~250	1x
Nanoparticles with Linear PEG	~18	~3,500	~12x
Nanoparticles with Branched PEG	~24	~5,000	~16x

Data are representative values compiled from literature on PEGylated nanoparticles and may not represent the specific linker in question.[\[1\]](#)[\[5\]](#)

Table 2: In Vitro Cytotoxicity (IC₅₀) of a Targeted Drug Conjugate

Cell Line	Receptor Status	IC ₅₀ of Free Drug (nM)	IC ₅₀ of Non-Targeted Conjugate (nM)	IC ₅₀ of Targeted Conjugate (nM)
KB (human oral cancer)	Folate Receptor +	150	850	95
MCF-7 (human breast cancer)	Folate Receptor +	200	1100	180
A549 (human lung cancer)	Folate Receptor -	180	950	800

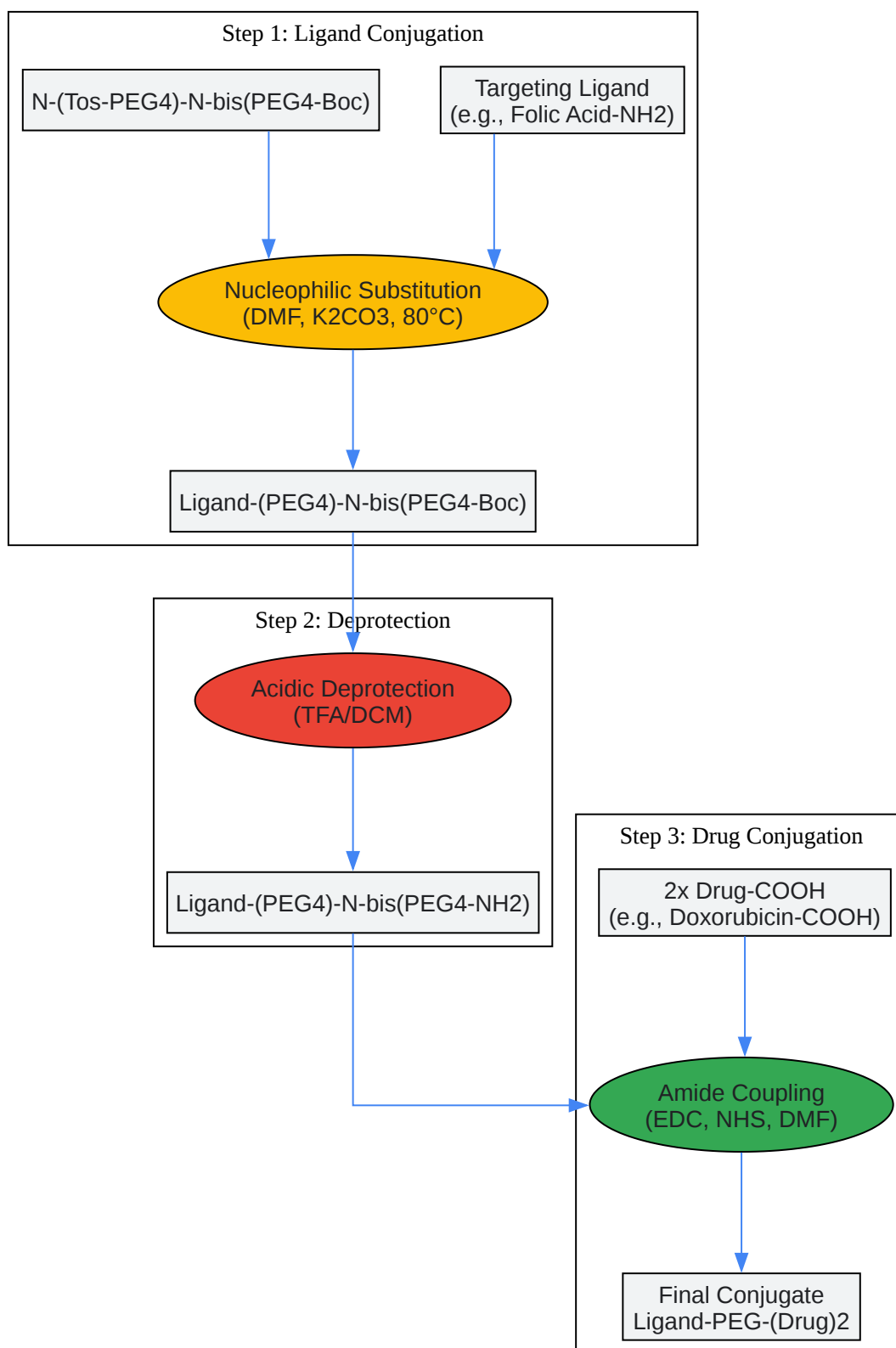
IC₅₀ values are hypothetical and for illustrative purposes, demonstrating the expected trend for a folate-targeted drug conjugate.

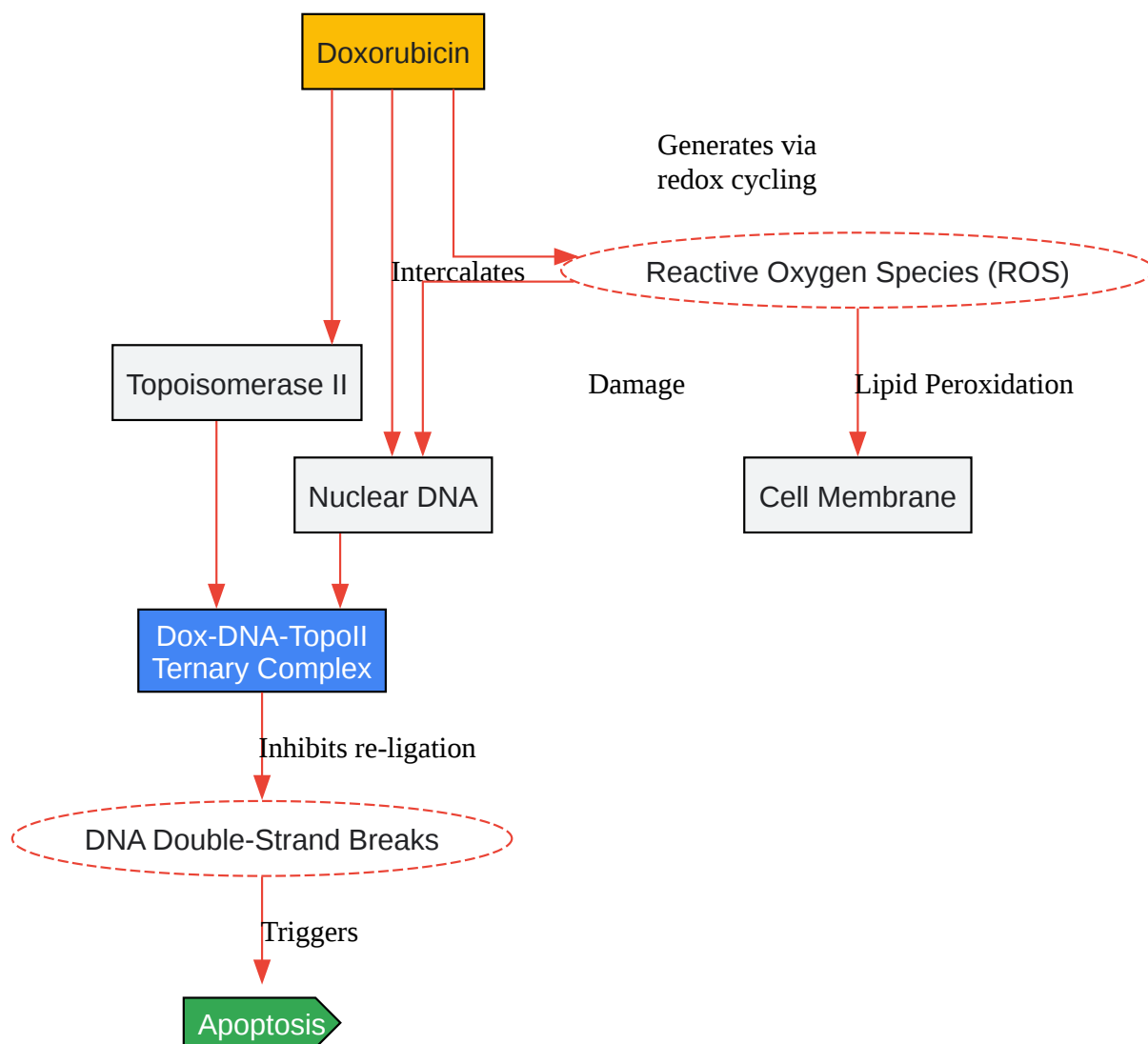
Experimental Protocols

Herein, we provide a detailed, representative workflow for the synthesis and evaluation of a targeted drug conjugate using **N-(Tos-PEG4)-N-bis(PEG4-Boc)**. This example describes the

conjugation of an amine-containing targeting ligand (Folic Acid-NH₂) and a carboxylic acid-containing drug (Doxorubicin-COOH).

Diagram of Synthetic Workflow





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